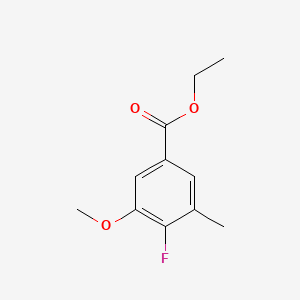

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Description

Contextualization within Fluorinated Benzoate (B1203000) Ester Chemistry

Fluorinated benzoate esters are a class of organic compounds that have found wide application in medicinal chemistry, materials science, and agrochemicals. The incorporation of fluorine into a benzoate ester can significantly alter its physicochemical properties. lookchem.com For instance, the high electronegativity of fluorine can influence the electron density of the aromatic ring, affecting its reactivity and interaction with biological targets. Furthermore, the presence of fluorine can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design.

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a specific example of this class, where the fluorine atom at the 4-position is expected to exert a strong electron-withdrawing effect. This effect is modulated by the presence of the electron-donating methoxy (B1213986) and methyl groups at the 3- and 5-positions, respectively. This particular substitution pattern creates a unique electronic environment on the aromatic ring, which can be exploited for further chemical modifications or to tune the properties of the molecule for specific applications.

Significance of Functional Group Combination (Fluoro-, Methoxy-, Methyl-, Ester) in Aromatic Systems

Fluoro Group: The fluorine atom is the most electronegative element, and its presence on the aromatic ring has a profound impact on the molecule's properties. It acts as a weak electron-donating group through resonance but a strong electron-withdrawing group through induction. This dual nature can be used to fine-tune the electronic properties of the aromatic ring.

Methoxy Group: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its presence can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Methyl Group: The methyl group is a weak electron-donating group through induction and hyperconjugation. It can also provide steric bulk, which can influence the conformation of the molecule and its ability to interact with other molecules.

Ester Group: The ethyl ester group is an electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions. It also provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

The specific arrangement of these functional groups in this compound leads to a unique interplay of these effects, which can be harnessed for various applications in chemical research.

Historical Overview of Chemical Investigations Related to the Compound Class

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, in 1835. wikipedia.org The synthesis of aromatic fluorine compounds was pioneered by the work of Schiemann in 1927, who developed a method for the preparation of fluorinated aromatic compounds from diazonium salts. nih.govjst.go.jp This reaction, known as the Balz-Schiemann reaction, is still in use today.

The development of methods for the synthesis of polysubstituted aromatic compounds has been a long-standing goal in organic chemistry. Early methods often relied on harsh reaction conditions and gave low yields of the desired products. However, the development of modern synthetic methods, such as cross-coupling reactions and directed ortho-metalation, has made it possible to synthesize a wide variety of polysubstituted aromatic compounds with high efficiency and selectivity.

While there is no specific historical information available for this compound, the development of the broader class of polysubstituted aromatic esters has been driven by the need for new molecules with tailored properties for applications in materials science, pharmaceuticals, and other areas of chemical research.

Current Research Landscape and Emerging Areas of Study for Poly-substituted Aromatic Esters

The current research landscape for poly-substituted aromatic esters is vibrant and diverse, with a focus on the development of new synthetic methods, the investigation of their properties, and their application in various fields.

One emerging area of study is the use of these compounds as building blocks for the synthesis of complex organic molecules, such as natural products and pharmaceuticals. The functional groups on the aromatic ring can be used as handles for further chemical transformations, allowing for the construction of intricate molecular architectures.

Another area of interest is the use of poly-substituted aromatic esters in materials science. The unique electronic and steric properties of these compounds can be exploited to create new materials with tailored optical, electronic, and mechanical properties. For example, they can be used as monomers for the synthesis of high-performance polymers or as components of liquid crystals.

The development of new catalytic methods for the synthesis of poly-substituted aromatic esters is also an active area of research. waseda.jp These methods aim to improve the efficiency, selectivity, and sustainability of the synthesis of these important compounds.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Benzoate Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 212 |

| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 235 |

| Methyl 4-fluoro-3-methoxy-5-nitrobenzoate | C₉H₈FNO₅ | 229.16 | Not available |

Data for Ethyl Benzoate and Ethyl 4-methylbenzoate obtained from commercial supplier catalogs. sigmaaldrich.com Data for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is from a chemical database. lookchem.com It is important to note that these are related compounds and the properties of this compound may differ.

Table 2: Representative Spectroscopic Data for Ethyl Benzoate

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, ppm) | δ 8.05 (m, 2H), 7.55-7.35 (m, 3H), 4.39 (q, 2H), 1.39 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 166.5, 132.8, 130.5, 129.5, 128.3, 61.0, 14.3 |

| IR (cm⁻¹) | 1720 (C=O), 1275, 1110 (C-O) |

| Mass Spectrometry (m/z) | 150 (M+), 122, 105, 77 |

This data is for the parent compound, Ethyl Benzoate, and serves as a reference. nih.govucalgary.ca The spectrum of this compound would be significantly more complex due to the additional substituents and their corresponding couplings.

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-methoxy-5-methylbenzoate |

InChI |

InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-7(2)10(12)9(6-8)14-3/h5-6H,4H2,1-3H3 |

InChI Key |

MVRMZKWCLHMOLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)F)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 4 Fluoro 3 Methoxy 5 Methylbenzoate

Established Synthetic Routes and Mechanistic Considerations

The creation of the ester linkage in ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a key transformation that can be accomplished via several reliable protocols. These methods generally start from the corresponding benzoic acid precursor, 4-fluoro-3-methoxy-5-methylbenzoic acid.

The direct conversion of 4-fluoro-3-methoxy-5-methylbenzoic acid into its ethyl ester is a common and efficient strategy. Several classic esterification reactions can be employed for this purpose.

A primary and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. scienceinfo.com88guru.comchemistrylearner.com This acid-catalyzed reaction involves heating the parent carboxylic acid, 4-fluoro-3-methoxy-5-methylbenzoic acid, with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. 88guru.compsiberg.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of ethanol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. scienceinfo.comorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. scienceinfo.com This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. 88guru.com The subsequent formation of a tetrahedral intermediate, followed by proton transfer and elimination of a water molecule, yields the protonated ester. psiberg.com Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound. psiberg.com

Table 1: Key Parameters for Direct Esterification

| Reactant/Reagent | Function | Typical Conditions |

| 4-fluoro-3-methoxy-5-methylbenzoic acid | Substrate | 1 equivalent |

| Ethanol | Nucleophile & Solvent | Excess |

| Sulfuric Acid | Catalyst | Catalytic amount |

| Heat | To overcome activation energy | Reflux |

Transesterification provides an alternative route for the synthesis of this compound, especially if a different ester of the same carboxylic acid is more readily available. masterorganicchemistry.com This process involves the conversion of one ester into another by exchanging the alkoxy group. For instance, mthis compound could be reacted with ethanol in the presence of either an acid or a base catalyst to yield the desired ethyl ester and methanol (B129727). masterorganicchemistry.com To shift the equilibrium towards the product side, a large excess of ethanol is used, or the lower-boiling alcohol byproduct (methanol) is removed by distillation. researchgate.net

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where an ethoxide ion directly attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism analogous to Fischer esterification. masterorganicchemistry.com

A highly efficient and generally irreversible method for preparing this compound involves the use of the corresponding acyl chloride. libretexts.org The first step is the conversion of 4-fluoro-3-methoxy-5-methylbenzoic acid into 4-fluoro-3-methoxy-5-methylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The resulting acyl chloride is significantly more reactive than the parent carboxylic acid. savemyexams.com It readily reacts with ethanol in a subsequent step to form the ethyl ester. libretexts.orgcnchemshop.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net The formation of an insoluble salt of the base and HCl helps to drive the reaction to completion. libretexts.org

Table 2: Two-Step Acyl Halide to Ester Synthesis

| Step | Reactants | Product |

| 1. Acyl Chloride Formation | 4-fluoro-3-methoxy-5-methylbenzoic acid, Thionyl chloride | 4-fluoro-3-methoxy-5-methylbenzoyl chloride |

| 2. Esterification | 4-fluoro-3-methoxy-5-methylbenzoyl chloride, Ethanol, Pyridine | This compound |

Instead of starting with a pre-functionalized benzoic acid, the substituted aromatic ring can be constructed with the ester group introduced at a later stage.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho-position, forming an aryllithium intermediate. wikipedia.org Both fluorine and methoxy (B1213986) groups can act as directing groups in such reactions. researchgate.netuwindsor.ca

For the synthesis of the core of this compound, a precursor such as 1-fluoro-2-methoxy-4-methylbenzene could potentially be utilized. The fluorine and methoxy substituents would direct the lithiation to the C5 position. researchgate.net The resulting aryllithium species can then be quenched with an electrophile like carbon dioxide (CO₂) to introduce a carboxylic acid group, which can subsequently be esterified to the ethyl ester using the methods described above. Alternatively, direct reaction of the aryllithium intermediate with ethyl chloroformate could potentially form the ester in a single step. The efficiency and regioselectivity of the ortho-metalation are highly dependent on the specific directing groups and reaction conditions. nih.govacs.org

Construction of the Substituted Benzoate (B1203000) Core

Electrophilic Aromatic Substitution for Methoxy and Methyl Group Introduction

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. ma.edu The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. mnstate.edu In the synthesis of complex molecules like this compound, the success of EAS depends critically on the directing effects of the substituents already present on the ring. studylib.net These groups can either activate or deactivate the ring towards further substitution and direct the incoming electrophile to the ortho, meta, or para position.

The ethyl benzoate group (-COOEt) is an electron-withdrawing group and acts as a deactivator and a meta-director. aiinmr.com Conversely, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and serve as activators, directing incoming electrophiles to the ortho and para positions. The fluoro group (-F) has a dual role; it is deactivating due to its inductive effect but is an ortho-, para-director due to resonance effects.

A plausible synthetic sequence would involve introducing these groups in a specific order to achieve the desired 1,3,4,5-substitution pattern. For instance, Friedel-Crafts alkylation could introduce the methyl group, while other methods would be used for the methoxy group. The regiochemical outcome of each step is dictated by the combined electronic and steric influences of all substituents on the ring. mnstate.edu

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -COOEt (Ethyl ester) | Electron-Withdrawing | Deactivating | meta |

| -OCH₃ (Methoxy) | Electron-Donating | Activating | ortho, para |

| -CH₃ (Methyl) | Electron-Donating | Activating | ortho, para |

| -F (Fluoro) | Halogen | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Precursors

While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction is particularly effective for synthesizing highly functionalized fluoroarenes, where a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.orgnih.gov The SNAr mechanism is a cornerstone for introducing nucleophilic moieties onto an electron-deficient aromatic system. pressbooks.pub

The reaction proceeds via an addition-elimination mechanism. pressbooks.pub For an SNAr reaction to occur, one or more potent electron-withdrawing groups must be positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com This positioning is crucial for stabilizing the negatively charged intermediate formed during the reaction. pressbooks.pub

The synthesis of the target compound via an SNAr pathway requires a precursor with fluorine at position 4. Introducing fluorine onto an aromatic ring can be achieved through several methods. sigmaaldrich.com

Electrophilic Fluorination : This approach uses reagents that deliver an electrophilic fluorine source ("F⁺") to a nucleophilic aromatic ring. sigmaaldrich.com Modern electrophilic fluorinating agents are safer and more manageable than traditional sources like fluorine gas. One patented method involves using NF₄BF₄ as the fluorinating agent in an electrophilic substitution reaction. dtic.mildtic.mil

Nucleophilic Fluorination (Halex Reaction) : This involves the displacement of another halide or a nitro group with a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). This is essentially an SNAr reaction where fluoride is the incoming nucleophile.

Sandmeyer-type Reactions : Diazotization of an aromatic amine followed by decomposition of the resulting diazonium salt in the presence of a fluoride source (e.g., HBF₄ in the Balz-Schiemann reaction) is a classic and reliable method for introducing fluorine at a specific position.

Table 2: Comparison of Aromatic Fluorination Methods

| Method | Reagent Type | Key Features |

| Electrophilic Fluorination | Electrophilic "F⁺" source | Direct fluorination of electron-rich aromatics. |

| Nucleophilic Fluorination | Nucleophilic "F⁻" source (e.g., KF) | Requires an activated ring with a good leaving group. |

| Balz-Schiemann Reaction | Aryl diazonium tetrafluoroborate | Starts from an aniline (B41778) precursor; offers high regioselectivity. |

The SNAr mechanism is a two-step process. pressbooks.pub

Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). youtube.com This initial attack is typically the rate-determining step. iscnagpur.ac.in The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comcore.ac.uk The negative charge of this intermediate is delocalized onto the ortho and para positions relative to the point of attack. The presence of electron-withdrawing groups at these positions is essential for stabilizing this complex and facilitating the reaction. pressbooks.pub

Elimination of the Leaving Group : In the second, faster step, the leaving group (in this case, a fluoride ion) is expelled, and the aromaticity of the ring is restored. iscnagpur.ac.in

Fluorine is an excellent leaving group in SNAr reactions. Despite the strength of the C-F bond, fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. iscnagpur.ac.incore.ac.uk In the context of synthesizing this compound, a potential SNAr strategy could involve displacing a different leaving group (like a nitro group or another halogen) on a fluorinated precursor with a methoxide (B1231860) nucleophile (CH₃O⁻) to introduce the methoxy group.

Table 3: Common Nucleophiles in SNAr Reactions

| Nucleophile | Formula | Resulting Functional Group |

| Hydroxide (B78521) | OH⁻ | Phenol |

| Alkoxide | RO⁻ | Ether |

| Thiolate | RS⁻ | Thioether |

| Amide | R₂N⁻ | Amine |

| Cyanide | CN⁻ | Benzonitrile |

Advanced Cross-Coupling Reactions in Benzoate Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful means of assembling complex aromatic structures like the substituted benzoate core from simpler, readily available building blocks.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst. wikipedia.org This method is valued for its tolerance of a wide variety of functional groups.

The catalytic cycle of the Stille reaction generally consists of three main steps: wikipedia.org

Oxidative Addition : The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation : The organic group from the organostannane (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.

Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org

For the synthesis of the target benzoate, a Stille coupling could be envisioned to connect two aromatic fragments to form the fully substituted ring.

Table 4: Hypothetical Stille Coupling Approach

| Aromatic Fragment 1 (Organostannane) | Aromatic Fragment 2 (Aryl Halide) | Palladium Catalyst (Example) |

| Ethyl 3-methyl-5-(tributylstannyl)benzoate | 1-Bromo-2-fluoro-4-methoxybenzene | Pd(PPh₃)₄ |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron species (such as a boronic acid or ester) with an organic halide or triflate. researchgate.net It is widely used in both academic and industrial settings due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions.

The mechanism is similar to the Stille coupling and involves an oxidative addition, transmetalation, and reductive elimination cycle. A key difference is that the transmetalation step typically requires the presence of a base to activate the organoboron compound.

This reaction provides a powerful alternative for assembling the core of this compound. For example, a suitably substituted arylboronic acid could be coupled with a substituted aryl halide to form the central aryl-aryl bond of a precursor, or to introduce one of the substituents onto the pre-formed ring. ed.ac.ukmdpi.com

Table 5: Hypothetical Suzuki-Miyaura Coupling Approach

| Aromatic Fragment 1 (Organoboron) | Aromatic Fragment 2 (Aryl Halide) | Palladium Catalyst (Example) | Base (Example) |

| (3-Methoxy-5-methylphenyl)boronic acid | Ethyl 3-bromo-4-fluorobenzoate | Pd(dppf)Cl₂ | K₂CO₃ |

Sonogashira Coupling for Alkynyl Precursors

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Its high functional group tolerance and reliability make it an invaluable tool for constructing complex molecular architectures.

In the context of synthesizing precursors for this compound, the Sonogashira coupling could be strategically employed to introduce an alkynyl group onto a suitably functionalized benzene ring. This alkynyl moiety can then serve as a synthetic handle for further transformations, including reduction to an alkyl group or other addition reactions.

A hypothetical synthetic route could involve a precursor such as Ethyl 5-iodo-4-fluoro-3-methoxybenzoate. The iodine atom serves as an excellent coupling partner for the palladium-catalyzed reaction. By reacting this precursor with a terminal alkyne, such as propyne (B1212725) or a protected acetylene (B1199291) derivative, the corresponding 5-alkynyl-substituted benzoate can be formed. This intermediate is a versatile precursor that can be subsequently converted to the target methyl group. The general conditions for such a transformation are outlined in the table below.

Table 1: Typical Components of a Sonogashira Coupling Reaction

| Component | Example | Function |

|---|---|---|

| Aryl/Vinyl Halide | Ethyl 5-iodo-4-fluoro-3-methoxybenzoate | Electrophilic coupling partner |

| Terminal Alkyne | Propyne, Trimethylsilylacetylene | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX byproduct, solubilizes catalyst |

This methodology offers a robust pathway to alkynyl precursors, which are pivotal intermediates in the multi-step synthesis of complex molecules like this compound.

Novel and Sustainable Synthetic Approaches

The development of novel and sustainable synthetic routes is a primary focus of contemporary chemical research. This involves redesigning chemical processes to reduce their environmental impact while enhancing efficiency and safety. The principles of green chemistry provide a guiding framework for these innovations. wjpmr.com

Green Chemistry Principles in Route Design

Designing a synthetic route for this compound through the lens of green chemistry involves a holistic assessment of the entire process, from starting materials to final product. The goal is to create a process that is not only efficient but also benign to human health and the environment. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A key reaction in the synthesis of the target molecule is the esterification of the corresponding carboxylic acid, 4-fluoro-3-methoxy-5-methylbenzoic acid, with ethanol. The Fischer esterification, catalyzed by an acid, is a classic example of a reaction with high atom economy, as the only byproduct is water.

Reaction: R-COOH + EtOH ⇌ R-COOEt + H₂O

In contrast, a hypothetical route involving the use of protecting groups or multi-step sequences with stoichiometric reagents would inherently have a lower atom economy, as more atoms from the reactants would end up in waste products. Maximizing atom economy involves choosing addition and substitution reactions over eliminations and reactions that require extensive use of protecting groups.

Table 2: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Fischer Esterification | R-COOH + R'-OH → R-COOR' + H₂O | High | Direct synthesis of the target ester. |

| Williamson Ether Synthesis | R-OH + R'-X → R-OR' + HX | Moderate | Potential side reaction or step in precursor synthesis; generates salt waste. |

The first principle of green chemistry is to prevent waste rather than treating it after it has been created. In the synthesis of this compound, this can be achieved by employing catalytic reagents instead of stoichiometric ones. For instance, using a recyclable solid acid catalyst for the esterification step instead of a stoichiometric amount of sulfuric acid can significantly reduce acidic waste streams. researchgate.net Furthermore, designing reaction conditions to achieve high yields and selectivity minimizes the formation of byproducts, thereby reducing the need for complex and solvent-intensive purification procedures.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. While water is generally not a suitable solvent for Fischer esterification due to its role as a product, other green solvents can be considered for various steps in a synthetic sequence. Natural deep eutectic solvents (NADES) have emerged as promising green media for esterification reactions. jsynthchem.com For other reaction types, such as coupling reactions, performing them in water with the aid of surfactants is a modern, sustainable approach. organic-chemistry.org

Table 3: Comparison of Conventional and Green Solvents

| Conventional Solvent | Hazards | Green Alternative(s) | Benefits of Alternative |

|---|---|---|---|

| Dichloromethane | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |

| Dimethylformamide (DMF) | Reproductive toxin, High boiling point | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) | Bioderived, lower toxicity profile. |

| Benzene | Carcinogen, Flammable | Toluene, Water | Toluene is less toxic; water is non-toxic and non-flammable. |

Reducing energy consumption is a key aspect of sustainable synthesis. Microwave irradiation and ultrasound (sonochemistry) are two advanced techniques that can significantly enhance reaction rates, often leading to shorter reaction times and lower energy usage compared to conventional heating methods. grupomarista.org.br

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat efficiently and uniformly. rasayanjournal.co.in Studies on the synthesis of various esters, including ethyl benzoate, have shown that microwave irradiation can reduce reaction times from several hours to mere minutes, often with improved yields. uwlax.educibtech.org For example, a microwave synthesis of ethyl benzoate achieved a 97% yield in just 5 minutes at 170 °C. uwlax.edu

Ultrasound-assisted synthesis works through the phenomenon of acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov This method has been successfully applied to the synthesis of esters, allowing for high yields in short reaction times, sometimes at room temperature, thus offering significant energy savings. researchgate.netbiointerfaceresearch.com

Table 4: Comparative Data for Conventional vs. Energy-Efficient Esterification Methods

| Method | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | H₂SO₄ | Reflux | 8 h | - | General procedure example |

| Microwave Irradiation | H₂SO₄ | 85 °C | 1.5 h | 80.1% | cibtech.org |

| Microwave Irradiation | None | 170 °C | 5 min | 97% | uwlax.edu |

| Ultrasound Irradiation | p-TSA | Room Temp. | 15-30 min | Good | researchgate.net |

By integrating these advanced and sustainable methodologies, the synthesis of this compound can be approached in a manner that is not only chemically sophisticated but also aligns with the principles of modern, environmentally conscious chemistry.

Catalytic Methodologies for Enhanced Selectivity and Efficiency

The introduction of catalysts has revolutionized synthetic chemistry, allowing for reactions to proceed with greater speed, control, and efficiency. For a molecule with multiple functional groups like this compound, catalytic methods are essential for achieving the desired chemical architecture with high selectivity.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. researchgate.net However, this transformation is highly desirable for the late-stage modification of complex fluorinated molecules. researchgate.net Transition-metal catalysis has emerged as a powerful tool to mediate the cleavage of these robust bonds, enabling the introduction of new functional groups. bohrium.comrsc.org

Strategies often involve the use of transition metals like rhodium, palladium, nickel, or copper. These reactions typically require specific directing groups on the aromatic ring to position the metal catalyst close to the C-F bond, facilitating its cleavage. rsc.org While activating aromatic C-F bonds often requires high temperatures, significant research has focused on developing catalytic systems that operate under milder conditions. researchgate.net Rhodium(I) complexes, for instance, have been proposed to act as Lewis acids, binding to an alkyne to enhance its electrophilicity and facilitate cyclization reactions in the synthesis of substituted benzoates. nsf.gov

Table 1: Examples of Transition Metal-Catalyzed Transformations Relevant to Aromatic Fluorides

| Catalyst System | Transformation Type | Substrate Class | Key Features |

|---|---|---|---|

| Rhodium Complexes | Cycloaromatization | 1,3-Dien-5-ynes | Can be used to construct substituted benzoate rings. nsf.gov |

| Palladium/Nickel Complexes | Cross-Coupling | Aryl Fluorides | Enables C-C and C-heteroatom bond formation. |

The development of these catalytic cycles is a key focus of modern research, aiming to create versatile and efficient methods for modifying fluorinated building blocks. bohrium.com

The formation of the ethyl ester group is a critical step in the synthesis of the target molecule. While traditional methods like Fischer esterification are effective, they often require harsh conditions (e.g., strong acids, high temperatures). Organocatalysis and biocatalysis offer milder and more selective alternatives.

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. For esterification, various organocatalysts have been developed to activate the carboxylic acid or the alcohol, facilitating the reaction under neutral or mild conditions. rsc.org For example, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org Furthermore, heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have proven effective for the esterification of various fluorinated aromatic carboxylic acids with high conversion yields, demonstrating a significant reduction in reaction time compared to traditional reagents. rsc.orgresearchgate.net

Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity. Lipases are commonly used enzymes for esterification and transesterification reactions. nih.gov These reactions can often be performed in organic solvents to improve the solubility of hydrophobic substrates. nih.gov The high enantio- and regioselectivity of enzymes is a major advantage, as is their ability to function under mild temperature and pH conditions. nih.gov For the synthesis of chiral compounds, enzymes like ketoreductases (KREDs) and nitrilases can be used to create key intermediates with high stereochemical purity. nih.gov

Optimization of Reaction Conditions and Scalability Considerations

Moving a synthetic route from a laboratory-scale experiment to a larger, industrial-scale process requires careful optimization of reaction conditions and consideration of new technologies that enhance efficiency and safety.

Optimizing a chemical reaction involves systematically adjusting various parameters to maximize the yield and purity of the desired product while minimizing byproducts and reaction time. Key parameters include temperature, pressure, solvent, catalyst loading, and reactant concentrations.

For instance, in the esterification of fluorinated aromatic acids using a UiO-66-NH2 catalyst, the Taguchi model was used to optimize the process, achieving high conversion yields in a significantly reduced reaction time of 10 hours at 150 °C. rsc.orgresearchgate.net In transition metal-catalyzed reactions, the choice of ligand, solvent, and additives can dramatically influence both yield and enantioselectivity. acs.org A systematic approach to tuning these variables is crucial for developing a robust and efficient synthesis.

Table 2: Illustrative Parameters for Optimization in Benzoate Synthesis

| Reaction Type | Parameter | Effect on Outcome | Example |

|---|---|---|---|

| Esterification | Temperature | Affects reaction rate and equilibrium position. | Optimal temperature of 150 °C for catalyzed esterification of fluorobenzoic acids. researchgate.net |

| Rh-Catalyzed Annulation | Solvent & Additives | Influences catalyst activity and selectivity. | Use of Ag₂CO₃ and NaOAc in 1,4-dioxane (B91453) optimized yield and enantiomeric ratio. acs.org |

| General Synthesis | Catalyst Loading | Impacts reaction rate and cost-effectiveness. | Sub-stoichiometric amounts of [Rh(CO)₂Cl]₂ used in Hopf cyclization. nsf.gov |

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals. mdpi.com This technique is particularly beneficial for handling hazardous reagents or performing reactions that require precise control over temperature and mixing. rsc.orgtib.eu For fluorination chemistry, flow processes can enhance safety and scalability, allowing for the uninterrupted generation and immediate use of unstable intermediates. rsc.org The improved interfacial contact in gas-liquid reactions within flow systems also addresses a long-standing challenge of batch processing. rsc.org

Automated synthesis platforms are transforming modern drug discovery and chemical research by reducing the manual labor involved in organic synthesis. nih.govchimia.ch These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. Cartridge-based automated synthesizers, for example, use pre-packed reagents and pre-programmed, optimized protocols to accelerate the synthesis of molecules, making the process faster and more efficient. chimia.chchimia.ch The integration of flow chemistry with automated platforms allows for the remote management of hazardous reagents and can lead to higher yields by effectively excluding air and moisture. rsc.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity of the Ethyl Ester Moiety

The ethyl ester group is a classic carbonyl derivative and undergoes a variety of nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the aromatic ring. The methoxy (B1213986) and methyl groups are electron-donating, which slightly reduces the reactivity of the carbonyl group towards nucleophiles compared to unsubstituted ethyl benzoate (B1203000). Conversely, the fluorine atom is electron-withdrawing, which can partially counteract this effect.

Hydrolysis and Saponification Kinetics

The hydrolysis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate involves the cleavage of the ester bond to yield 4-fluoro-3-methoxy-5-methylbenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Under basic conditions (saponification), the reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt and ethanol. quora.com

Table 1: General Conditions for Saponification of Ethyl Benzoates

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the nucleophile (OH⁻) for the reaction. |

| Solvent | Ethanol/Water mixture | Co-solvent to ensure miscibility of the ester and the aqueous base. |

| Temperature | Reflux | To increase the reaction rate. youtube.com |

| Work-up | Acidification (e.g., with HCl) | To protonate the benzoate salt and precipitate the carboxylic acid. youtube.com |

Transesterification with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either a strong acid or a base. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture.

The mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester. For example, reaction with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound and ethanol. Studies on the transesterification of various ethyl esters have shown that the reaction can proceed efficiently with different alcohols under appropriate catalytic conditions. researchgate.net

Table 2: Typical Catalysts for Transesterification

| Catalyst Type | Examples | Mechanism |

|---|---|---|

| Acid Catalysts | H₂SO₄, HCl, p-Toluenesulfonic acid | Protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Base Catalysts | NaOCH₃, K₂CO₃, NaH | Deprotonate the alcohol, forming a more potent alkoxide nucleophile. |

| Heterogeneous Catalysts | Solid acid resins (e.g., PAFR) | Offer easier separation and catalyst recycling. researchgate.net |

Reduction to Alcohol Derivatives (e.g., to 4-fluoro-3-methoxy-5-methylbenzyl alcohol)

The ethyl ester group can be reduced to a primary alcohol, yielding (4-fluoro-3-methoxy-5-methylphenyl)methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon, followed by the elimination of the ethoxide group and a second hydride addition to the intermediate aldehyde. A final aqueous workup protonates the resulting alkoxide to give the benzyl (B1604629) alcohol. nih.gov Alternative reagents like borane (B79455) complexes (e.g., BH₃·DMS) can also be used for the reduction of related benzoic acids and esters. chemicalbook.com

Table 3: Common Reagents for Ester Reduction

| Reagent | Formula | Typical Solvent | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Very powerful, non-selective. Reduces most carbonyl functional groups. Requires anhydrous conditions and careful workup. nih.gov |

| Borane Dimethyl Sulfide Complex | BH₃·S(CH₃)₂ | THF | More selective than LiAlH₄. Reduces carboxylic acids and esters. chemicalbook.com |

Nucleophilic Acyl Substitutions (e.g., Amidation)

Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 4-fluoro-3-methoxy-5-methylbenzamide. This reaction, also known as aminolysis, is a nucleophilic acyl substitution. However, since amines are less nucleophilic than hydroxide or alkoxide ions, the direct reaction with esters is often slow and may require high temperatures or catalysts.

The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. The elimination of ethanol then yields the amide. To achieve higher yields and milder reaction conditions, a common alternative strategy involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, which is then activated with a coupling agent (like DCC or EDC) before being reacted with the amine. lookchemmall.com

Table 4: General Approaches for Amidation from Esters

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Direct Aminolysis | Amine (e.g., RNH₂) | High temperature, sealed tube | Often slow with low yields, especially with less reactive amines. |

| Hydrolysis then Coupling | 1. NaOH, H₂O, then H⁺2. Amine, Coupling Agent (e.g., DCC, EDC) | 1. Reflux2. Room Temperature | A more versatile and generally higher-yielding two-step method. lookchemmall.com |

Aromatic Ring Functionalization and Selectivity

The benzene (B151609) ring of this compound is substituted with four different groups, each influencing the regioselectivity of further reactions, particularly electrophilic aromatic substitution (EAS). libretexts.org

The directing effects of the substituents are as follows:

-OCH₃ (methoxy): Strongly activating, ortho, para-directing.

-CH₃ (methyl): Activating, ortho, para-directing.

-F (fluoro): Deactivating (due to induction) but ortho, para-directing (due to resonance).

-COOEt (ethyl ester): Strongly deactivating, meta-directing.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

In an electrophilic aromatic substitution reaction, an incoming electrophile (E⁺) substitutes a hydrogen atom on the aromatic ring. The position of substitution is determined by the combined electronic and steric effects of the existing substituents. masterorganicchemistry.comyoutube.com

For this compound, there are two available positions on the ring for substitution: C2 and C6.

Position C2: This position is ortho to the methoxy group, ortho to the fluoro group, meta to the methyl group, and meta to the ester group.

Position C6: This position is ortho to the methoxy group, ortho to the methyl group, meta to the fluoro group, and meta to the ester group.

The outcome of an EAS reaction will depend on the balance of these directing influences. The methoxy and methyl groups are the strongest activators and will strongly direct incoming electrophiles to their ortho and para positions. Since the para position relative to all three activating groups is occupied, substitution is directed to the available ortho positions (C2 and C6). The ester group deactivates the ring and directs meta, which is consistent with substitution at C2 and C6.

The methoxy group is a more powerful activating group than the methyl group. Therefore, positions ortho to the methoxy group (C2 and C6) are the most electronically enriched and thus the most likely sites of attack. Steric hindrance may play a role in differentiating between C2 and C6. Position C2 is flanked by the methoxy and fluoro groups, while position C6 is flanked by the methoxy and methyl groups. The slightly larger size of the methyl group compared to the fluorine atom might cause some minor preference for substitution at the C2 position, but a mixture of isomers is often expected.

For a nitration reaction, using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. youtube.com This would lead to the formation of ethyl 2-nitro-4-fluoro-3-methoxy-5-methylbenzoate and/or ethyl 6-nitro-4-fluoro-3-methoxy-5-methylbenzoate.

Table 5: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -OCH₃ | 3 | Activating | ortho, para |

| -F | 4 | Deactivating | ortho, para |

| -CH₃ | 5 | Activating | ortho, para |

| -COOEt | 1 | Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, specifically involving the displacement of the fluoride (B91410) ion. reddit.com The viability of this reaction depends on the electronic stabilization of the intermediate Meisenheimer complex. doubtnut.com The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. researchgate.net

The ethyl ester group (-COOEt), being in the para position relative to the fluorine atom, is a strong electron-withdrawing group. This is a critical feature that activates the ring towards nucleophilic attack by stabilizing the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. chemicalbook.com Fluorine itself is an excellent leaving group for SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. reddit.com

The SNAr reaction at the C4 position of this compound can be performed with a variety of nucleophiles. The scope is generally broad, though reaction conditions may need to be optimized based on the nucleophile's reactivity.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides can displace the fluoride to form the corresponding aryl ethers.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are common nucleophiles for SNAr reactions, leading to the formation of anilines.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are potent nucleophiles that can readily displace fluoride to yield thioethers.

A key limitation arises from the electronic effects of the methoxy and methyl groups. Positioned ortho and meta to the reaction center, respectively, these electron-donating groups counteract the activating effect of the para-ester group. They destabilize the negatively charged Meisenheimer intermediate, thus increasing the activation energy and potentially slowing the reaction rate compared to an aromatic ring bearing only electron-withdrawing groups. researchgate.net Consequently, forcing conditions such as elevated temperatures or the use of strong bases may be necessary to achieve efficient substitution.

The methoxy group is positioned ortho to the fluorine leaving group. As an electron-donating group, it increases the electron density on the aromatic ring through its +M effect. This effect is detrimental to the SNAr mechanism, which is favored by an electron-deficient ring. researchgate.net The donation of electrons from the methoxy group destabilizes the anionic Meisenheimer complex, which is the key intermediate in the stepwise SNAr pathway. This destabilization leads to a higher activation energy for the formation of the intermediate and, consequently, a slower reaction rate. libretexts.org

While the para-ester group strongly activates the ring for SNAr, the ortho-methoxy group provides a competing deactivating influence. The net reactivity of the substrate towards nucleophiles will be a balance of these opposing electronic factors. In many cases, the activating effect of a strong para electron-withdrawing group is sufficient to enable the reaction, but the rate is attenuated by the presence of the ortho electron-donating group. researchgate.net

| Substituent | Position Relative to Fluorine | Electronic Effect | Influence on SNAr Rate |

|---|---|---|---|

| -COOEt (Ethyl Ester) | Para | Electron-withdrawing (-M, -I) | Activating (Increases rate) |

| -OCH3 (Methoxy) | Ortho | Electron-donating (+M) | Deactivating (Decreases rate) |

| -CH3 (Methyl) | Meta | Electron-donating (+I) | Deactivating (Decreases rate) |

Reactivity of the Methoxy Group

Demethylation Reactions (e.g., using Lewis acids)

The methoxy group on the aromatic ring can be cleaved to yield a phenolic hydroxyl group. This transformation, known as demethylation, is a common reaction for aryl methyl ethers. nih.gov Strong Lewis acids are particularly effective reagents for this purpose. nih.gov

Boron tribromide (BBr3) is a premier reagent for the demethylation of aryl methyl ethers due to its high reactivity and often excellent selectivity. libretexts.orgopenstax.orgnih.gov The reaction mechanism involves the coordination of the Lewis acidic boron atom to the Lewis basic oxygen atom of the methoxy group. This initial adduct formation weakens the methyl C-O bond. Subsequently, a bromide ion, either from BBr3 itself or from the resulting complex, acts as a nucleophile and attacks the methyl group in an SN2-like fashion, cleaving the C-O bond. The resulting aryloxy-dibromoborane is then hydrolyzed during aqueous workup to liberate the free phenol. The presence of the ethyl ester group is generally tolerated under the mild conditions often used for BBr3 demethylations (e.g., low temperatures in an inert solvent like dichloromethane).

Other Lewis acids, such as aluminum chloride (AlCl3), can also be employed for demethylation, sometimes in combination with a nucleophilic scavenger like ethanethiol. Strong protic acids like HBr or HI can also effect demethylation, though they typically require harsh conditions (high temperatures) which might not be compatible with the ester functionality.

Role in Directing Group Chemistry

The orientation of electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound is determined by the directing effects of its substituents. Each group exerts an influence on the regioselectivity of incoming electrophiles.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgyoutube.com This is due to its ability to donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. pressbooks.pub It donates electron density primarily through an inductive effect, which also stabilizes the carbocation intermediates at the ortho and para positions.

Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion when the electrophile attacks the ortho and para positions. libretexts.org

Ethyl Carboxylate Group (-COOCH₂CH₃): The ethyl carboxylate group is a deactivating group and a meta-director. msu.edu It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates for ortho and para attack. libretexts.org

Reactivity of the Methyl Group

The methyl group attached to the benzene ring is susceptible to reactions at the benzylic position.

The benzylic protons of the methyl group can be substituted by halogens, typically bromine or chlorine, under free radical conditions, often initiated by UV light or a radical initiator. This benzylic halogenation would yield an ethyl 5-(halomethyl)-4-fluoro-3-methoxybenzoate.

Furthermore, the benzylic methyl group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This oxidation would convert the methyl group into a carboxylic acid group.

Controlled oxidation of the benzylic methyl group can potentially lead to the formation of an aldehyde. Following benzylic halogenation, nucleophilic substitution with a hydroxide or carbonate source, followed by oxidation, could yield the corresponding aldehyde.

More vigorous oxidation, as mentioned above, will lead directly to the carboxylic acid. This transformation provides a route to a tricarboxylic acid derivative of the substituted benzene ring.

Chemo- and Regioselectivity in Multi-functionalized Benzoate Derivatives

The presence of multiple functional groups on the benzoate ring introduces challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a milder reducing agent might selectively reduce the ester to an alcohol without affecting the aromatic ring. Conversely, catalytic hydrogenation under harsh conditions could potentially reduce the aromatic ring. The choice of reagents and reaction conditions is crucial for achieving chemoselectivity.

Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the existing substituents. durgapurgovtcollege.ac.in In this compound, the positions are heavily influenced by the existing groups. The interplay of the activating and deactivating groups will determine the most favorable position for an incoming electrophile.

Interactive Table: Directing Effects of Substituents

| Substituent | Type | Directing Effect |

| -OCH₃ | Activating | ortho, para |

| -CH₃ | Activating | ortho, para |

| -F | Deactivating | ortho, para |

| -COOCH₂CH₃ | Deactivating | meta |

Mechanistic Investigations of Key Transformations and Intermediate Analysis

The mechanisms of reactions involving this compound are generally understood from the established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.orgmasterorganicchemistry.com The stability of this intermediate is the key factor in determining the regioselectivity of the reaction. msu.edu The substituents on the ring influence the stability of the arenium ion at different positions. For instance, the methoxy group strongly stabilizes the positive charge when it is at the ortho or para position through resonance.

Benzylic Halogenation: This reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. The stability of the intermediate benzylic radical is a key factor.

Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, nucleophilic aromatic substitution could potentially occur, particularly at the carbon bearing the fluorine atom, if a strong electron-withdrawing group were present to activate the ring. The mechanism would likely proceed through a Meisenheimer complex intermediate.

Analysis of reaction intermediates, for instance, through spectroscopic techniques like NMR or by trapping experiments, would be crucial to definitively elucidate the reaction pathways and the factors controlling the observed selectivity in specific transformations of this molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. A full structural assignment for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate would necessitate a suite of NMR experiments.

To unambiguously assign proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the ethyl ester group, a clear correlation between the quartet of the methylene (B1212753) protons (-CH₂-) and the triplet of the methyl protons (-CH₃) would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the molecule (e.g., the aromatic protons to their respective aromatic carbons, the methoxy (B1213986) protons to the methoxy carbon).

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment.

Chemical Shift: The ¹⁹F chemical shift would be indicative of the electronic environment around the fluorine atom. The presence of the electron-donating methoxy group and the weakly donating methyl group would influence this value.

Coupling Constants: The fluorine atom would couple with the adjacent aromatic proton, resulting in a doublet in the proton-coupled ¹⁹F spectrum and a corresponding splitting in the proton spectrum. The magnitude of this through-bond coupling constant (JHF) provides further structural confirmation. Long-range couplings to the methyl or methoxy protons might also be observable.

Based on analogous compounds, the expected chemical shifts for this compound can be predicted.

¹H NMR: The spectrum would likely show distinct signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), the aromatic methyl group (a singlet), and two aromatic protons. The aromatic protons would likely appear as doublets or multiplets, with their chemical shifts influenced by the surrounding fluoro, methoxy, and methyl groups.

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methyl carbon, and the six distinct aromatic carbons. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant, appearing as a doublet.

Predicted NMR Data Tables:

Note: These are predicted values based on additive rules and data from similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 7.5 | m |

| O-CH₂-CH₃ | ~4.3 | q |

| O-CH₃ | ~3.9 | s |

| Ar-CH₃ | ~2.3 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| C-F | ~155 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | ~110 - 150 |

| O-CH₂ | ~61 |

| O-CH₃ | ~56 |

| Ar-CH₃ | ~16 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular formula and insights into its structure.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, C₁₁H₁₃FO₃, by comparing the experimental mass to the calculated mass.

MS/MS experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.

Expected Fragmentation Pathways:

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement, resulting in a carboxylic acid radical cation.

Loss of a methyl radical (-CH₃): From either the aromatic methyl group or the methoxy group.

Loss of formaldehyde (B43269) (CH₂O): From the methoxy group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The key functional groups in this compound each give rise to characteristic vibrations in the IR and Raman spectra. The positions of these bands are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Ester Group Vibrations: The most prominent vibration of the ethyl ester group is the carbonyl (C=O) stretching mode, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are also characteristic, appearing as two distinct bands in the 1250-1000 cm⁻¹ region.

C-F Stretching Vibration: The carbon-fluorine bond will exhibit a strong stretching vibration in the IR spectrum, generally found in the 1100-1000 cm⁻¹ range.

Methoxy and Methyl Group Vibrations: The C-H stretching vibrations of the methoxy and methyl groups are expected in the 3000-2850 cm⁻¹ region. The asymmetric and symmetric bending vibrations of the methyl group typically appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Aromatic C-H Vibrations: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The out-of-plane bending vibrations are sensitive to the substitution pattern and are expected in the 900-690 cm⁻¹ region.

Table 1: Predicted Characteristic Functional Group Vibrations for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Ester | C=O stretch | 1720-1740 | Strong | Medium |

| Ester | C-O stretch (acyl-oxygen) | 1250-1200 | Strong | Weak |

| Ester | C-O stretch (alkyl-oxygen) | 1150-1000 | Strong | Weak |

| Aromatic | C-F stretch | 1100-1000 | Strong | Weak |

| Methoxy/Methyl | C-H stretch | 3000-2850 | Medium | Medium |

| Methyl | C-H bend (asymmetric) | ~1450 | Medium | Medium |

| Methyl | C-H bend (symmetric) | ~1380 | Medium | Medium |

| Aromatic | C-H stretch | 3100-3000 | Medium | Strong |

| Aromatic | C-H bend (out-of-plane) | 900-690 | Strong | Weak |

The vibrations of the benzene ring are sensitive to the nature and position of its substituents. The characteristic C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The presence of fluoro, methoxy, and methyl groups, along with the ethyl carboxylate group, will influence the exact position and intensity of these bands due to their electronic (inductive and resonance) and steric effects.

The substitution pattern (1,2,3,5-tetrasubstituted) will determine the specific pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region of the IR spectrum, which can be a useful diagnostic tool. In Raman spectroscopy, the ring breathing mode, a symmetric vibration of the entire ring, is often a strong and characteristic band. The substituents will perturb the electron distribution in the ring, affecting the polarizability and thus the intensity of the Raman-active modes.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, analysis of the closely related compound, Ethyl 4-fluoro-3-nitrobenzoate , provides valuable insights into the expected solid-state conformation and packing of the target molecule. nih.govresearchgate.net

Based on the structure of Ethyl 4-fluoro-3-nitrobenzoate, the following can be inferred for this compound:

Bond Lengths: The C-F bond length is expected to be in the typical range for aryl fluorides. The C-C bond lengths within the aromatic ring will likely show some deviation from the ideal 1.39 Å of benzene due to the electronic effects of the substituents. The ester group's C=O and C-O bond lengths will be consistent with those observed in other ethyl esters.

Bond Angles: The bond angles within the benzene ring may deviate slightly from the ideal 120° to accommodate the steric bulk of the substituents. The geometry around the ester group will be trigonal planar for the carbonyl carbon and tetrahedral for the ether oxygen.

Torsion Angles: The planarity of the molecule will be of interest. The ester group may be slightly twisted out of the plane of the benzene ring. The orientation of the methoxy and ethyl groups will also be determined by minimizing steric hindrance.

Table 2: Expected Bond Parameters for this compound (based on analogy with Ethyl 4-fluoro-3-nitrobenzoate)

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | Aromatic C-C | ~1.38-1.40 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | C-C-C (ring) | ~118-122° |

| Bond Angle | O=C-O (ester) | ~123° |

| Torsion Angle | C(ring)-C(ring)-C=O | Near 0° or 180° |

Chromatographic Techniques for Separation, Purity, and Isomer Analysis

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques.

Gas Chromatography (GC): Due to its expected volatility, GC is also a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column would be used, and the compound would be separated based on its boiling point and interactions with the stationary phase. GC coupled with mass spectrometry (GC-MS) would provide both separation and structural information, confirming the molecular weight and fragmentation pattern of the compound. GC is particularly effective for the separation of volatile isomers.

The choice between HPLC and GC would depend on the specific analytical needs, such as the sample matrix, the required sensitivity, and whether the analysis needs to be preparative or purely analytical.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. A reverse-phase HPLC method is typically suitable for a compound of this polarity. The primary objective of method development is to achieve adequate resolution of the main peak from any impurities or starting materials, with good peak shape and a reasonable run time.

A typical starting point for method development would involve a C18 column, which is a versatile stationary phase for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The selection of the organic modifier and the gradient of the mobile phase are critical parameters that are optimized to achieve the desired separation. For mass spectrometry-compatible methods, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) would be used instead of non-volatile buffers like phosphoric acid. sielc.com

The UV detector is a common choice for aromatic compounds like this compound, with the detection wavelength set to a value where the analyte exhibits strong absorbance, often around 254 nm. The column temperature is another parameter that can be adjusted to fine-tune the separation, with slightly elevated temperatures often leading to improved peak shapes and reduced run times.

Below is an illustrative data table representing a potential HPLC method for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

This data is illustrative and represents a typical starting point for method development.

Gas Chromatography (GC) for Volatility and Impurity Profiling

Gas chromatography is a powerful technique for assessing the volatility and purity of thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also provides invaluable structural information for both the target compound and any co-eluting impurities.

The choice of the GC column is critical, with a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, being a common choice for aromatic esters. The oven temperature program is optimized to ensure the separation of volatile impurities from the main compound and any less volatile byproducts. The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

For impurity profiling, a flame ionization detector (FID) is often used due to its high sensitivity and wide linear range for organic compounds. For identification of unknown impurities, a mass spectrometer is the detector of choice, providing fragmentation patterns that can be used to elucidate the structures of the eluted compounds. The use of a high-resolution mass spectrometer can further aid in the confident identification of impurities by providing accurate mass measurements.

An example of a potential GC-MS method for this compound is detailed in the table below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Mass Range | 50-500 m/z |

| Expected Retention Time | ~ 12.2 minutes |

This data is illustrative and based on typical GC-MS parameters for similar aromatic esters.

Preparative Chromatography for Compound Isolation

Following a chemical synthesis, the desired product, in this case, this compound, often needs to be isolated from a mixture of unreacted starting materials, byproducts, and other impurities. Preparative chromatography is the technique of choice for this purification step, allowing for the isolation of larger quantities of the target compound with high purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a scaled-up version of analytical HPLC. The principles of separation remain the same, but larger columns with greater stationary phase capacity are used to handle higher sample loads. The goal is to collect the fraction containing the pure compound, which can then be concentrated to yield the isolated product.

The development of a preparative HPLC method often begins with the optimization of the separation at the analytical scale. Once a suitable separation is achieved, the method is scaled up to the preparative scale. This involves increasing the column diameter, adjusting the flow rate, and increasing the injection volume. The choice of mobile phase is also critical in preparative chromatography, as the solvents need to be easily removable from the collected fractions, typically through evaporation. Therefore, volatile mobile phases are preferred.

Below is a table outlining a potential preparative HPLC method for the purification of this compound.

| Parameter | Value |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Isocratic Elution | 70% B |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | ~100 mg per injection |

| Fraction Collection | Based on UV signal of the target peak |

This data is illustrative of a typical preparative HPLC method for the isolation of a small organic molecule.

Following a comprehensive search for scientific literature and data, it has been determined that there are no available computational chemistry studies specifically focused on this compound. The required data for a detailed analysis according to the provided outline—including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and atomic charge calculations—is not present in the public domain or published research.

Constructing the requested article with scientifically accurate and verifiable data is therefore not possible. Generating such an article without specific research findings would require fabricating data, which would be scientifically unsound and misleading.

Consequently, the article focusing solely on the computational chemistry and theoretical investigations of this compound cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Fluoro 3 Methoxy 5 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. These methods are crucial for obtaining high-accuracy data on molecular energies, structures, and properties. For Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, a hierarchy of ab initio methods can be employed to achieve chemical accuracy, often considered to be within 1 kcal/mol of experimental values.

Commonly used ab initio approaches include Hartree-Fock (HF), Møller–Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, such as CCSD(T). rsc.orgsemanticscholar.org While HF provides a foundational approximation, it neglects electron correlation, which is critical for accurate predictions. MP2 includes electron correlation at the second-order perturbation level and represents a significant improvement for geometry optimizations and frequency calculations. rsc.org

For the highest accuracy, especially for energetic properties, the "gold standard" CCSD(T) method (Coupled Cluster with single, double, and perturbative triple excitations) is often used. Although computationally expensive, it provides benchmark-quality results that can be used to validate less demanding methods like Density Functional Theory (DFT). mdpi.com High-accuracy calculations on this compound would also necessitate the use of large, flexible basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), to accurately describe the electron distribution, particularly around the electronegative fluorine and oxygen atoms.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By modeling the transformation from reactants to products, researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed pathway.

A central goal in studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the TS is the activation energy or energy barrier, which governs the reaction rate.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, DFT methods are commonly employed to locate transition states. yu.edu.jorsc.org Functionals like B3LYP or M06-2X are often used for this purpose. usu.edunih.gov Once a stationary point is located, a frequency calculation is performed to confirm its nature. A transition state is characterized by having exactly one imaginary frequency, corresponding to the vibrational mode along the reaction coordinate. yu.edu.jo